molecular formula C6H7BrN2O B2509043 3-溴-5,6-二氢-8H-咪唑并[2,1-c][1,4]恶嗪 CAS No. 1505641-47-3

3-溴-5,6-二氢-8H-咪唑并[2,1-c][1,4]恶嗪

货号 B2509043
CAS 编号: 1505641-47-3
分子量: 203.039
InChI 键: FGJHAKWQBRSVQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides has been achieved and these intermediates have been used in [3+2] cycloadditions with alkenes to yield a variety of products, including 3-vinyloxazolines, isoxazoline N-oxides, and 3-functionalized 1,2-oxazine N-oxides . Another approach to synthesizing related oxazine derivatives involves a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which has been shown to be highly stereoselective . Additionally, the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides has been used to synthesize 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c]-1,4-oxazinium bromides, which upon treatment with acetic anhydride yield 3-aryl-1-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium bromides .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been elucidated using techniques such as 1H NMR spectroscopy and X-ray diffraction. This has allowed for the confirmation of the configuration around the double bond of the major stereoisomers in the case of the tandem palladium-catalyzed reactions , as well as the determination of the structures of the imidazo[2,1-c]-1,4-oxazinium bromides .

Chemical Reactions Analysis

The bromination of 5,6-dihydro-4H-1,2-oxazines has been performed with high diastereoselectivity, leading to the formation of 4-bromo-5,6-dihydro-4H-1,2-oxazines, which are useful reagents for substitution reactions with nitrogen nucleophiles such as primary amines and azide ions . This "umpolung" strategy enables the introduction of nucleophiles into positions of the oxazine ring that were previously accessible only to electrophiles.

Physical and Chemical Properties Analysis

The synthesized oxazine derivatives exhibit a range of physical and chemical properties. For instance, some of the novel oxazine derivatives have been found to be fluorescent in solution, absorb and emit in the UV-visible region with good fluorescence quantum yield, and are thermally stable up to 300°C . The antibacterial activities of these compounds have also been studied, showing effectiveness against various bacterial strains .

科学研究应用

  1. 合成技术:

    • 缩合反应: 3-溴-5,6-二氢-8H-咪唑并[2,1-c][1,4]恶嗪的各种衍生物的合成涉及缩合反应,例如通过取代苯甲酰溴与 3-(4-甲氧苯基氨基)-5,6-二氢-2H-1,4-恶嗪的反应形成 3-芳基-3-羟基-1-(4-甲氧苯基)-2,5,6,8-四氢-3H-咪唑并[2,1-c]-1,4-恶嗪溴化物 (Demchenko 等人,2003)
    • [3+2]环加成: 该化合物也已用于与烯烃的 [3+2] 环加成反应中,从而形成 3-乙烯基恶唑啉、异恶唑啉 N-氧化物和 3-官能化 1,2-恶嗪 N-氧化物等产物 (Romashov 等人,2010)
  2. 化学反应和衍生物:

    • 自由基溴化: 5,6-二氢-4H-1,2-恶嗪的自由基溴化,包括与 3-溴-5,6-二氢-8H-咪唑并[2,1-c][1,4]恶嗪相关的那些,已被探索用于合成各种衍生物,特别是 4-溴-5,6-二氢-4H-1,2-恶嗪,这对于与 N-亲核试剂的取代反应非常有用 (Paulini & Reissig,1994)
  3. 结构分析和表征:

    • X 射线衍射和核磁共振波谱: 这些化合物的结构表征,特别是在合成之后,通常涉及 X 射线衍射和核磁共振波谱等技术,以确认它们的分子结构和化学性质 (Demchenko 等人,2003)
  4. 潜在应用:

    • 抗结核特性: 3-溴-5,6-二氢-8H-咪唑并[2,1-c][1,4]恶嗪的某些衍生物已被探索其抗结核特性。例如,从这些化合物衍生的某些硝基咪唑已显示出对结核分枝杆菌的杀菌特性 (Kim 等人,2009)
  5. 方法学创新:

    • 微波辅助合成: 微波辅助、无溶剂合成等创新合成方法已应用于咪唑并[1,3]-恶嗪衍生物的生产,表明这些化合物的化学合成领域正在不断发展 (Srinivasan 等人,2018)

属性

IUPAC Name

3-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-3-8-6-4-10-2-1-9(5)6/h3H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJHAKWQBRSVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC=C(N21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

CAS RN

1505641-47-3
Record name 3-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。